10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural framework, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with 4-chlorophenyl and 4-fluorophenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN5O2S2/c20-11-1-7-14(8-2-11)30(27,28)19-18-23-17(22-13-5-3-12(21)4-6-13)16-15(9-10-29-16)26(18)25-24-19/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUMVPPDPVBSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The core structure is derived from a bicyclic intermediate, often synthesized via condensation of 1,3-diaminopropane with thiourea derivatives. For example, reacting 1,3-diaminopropane with carbon disulfide in ethanol under reflux yields a dithiocarbamate intermediate, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) to form the 5-thia-1,8-diazabicyclo[4.3.0]nonane framework.
Cyclization Optimization
Cyclization efficiency depends on reaction conditions:
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) facilitates high yields.
- Catalyst : Anhydrous aluminum chloride (AlCl₃) enhances ring closure at 60–80°C.
- Time : Extended reaction times (6–8 hours) improve cyclization completeness.
The introduction of the 4-chlorobenzenesulfonyl group occurs via nucleophilic substitution at the amine position of the tetraazatricyclo core.
Reaction Conditions
Yield and Purity
Under optimized conditions, sulfonylation achieves yields of 85–90% with >98% purity. Impurities include unreacted sulfonyl chloride and bis-sulfonylated byproducts, which are removed via silica gel chromatography.
Introduction of the 4-Fluorophenyl Group
The final step involves coupling the sulfonylated intermediate with 4-fluorobenzylamine.
Nucleophilic Substitution
Workup and Isolation
Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Rotary evaporation yields a crude product, which is recrystallized from ethanol to achieve 75–80% yield.
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined one-pot method combines cyclization, sulfonylation, and amination in sequential steps without intermediate isolation:
- Cyclization of precursors in DCM with AlCl₃.
- In-situ addition of 4-chlorobenzenesulfonyl chloride and TEA.
- Direct coupling with 4-fluorobenzylamine.
Advantages : Reduced processing time (12 hours total) and higher overall yield (78%).
Solid-Phase Synthesis
Immobilizing the tetraazatricyclo core on Wang resin enables stepwise functionalization:
- Resin Loading : 0.8 mmol/g capacity.
- Sulfonylation : 4-Chlorobenzenesulfonyl chloride in DMF/TEA (3:1).
- Cleavage : Trifluoroacetic acid (TFA)/DCM (1:9) releases the final compound.
Purity : >95% by HPLC.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Stepwise Synthesis | 3 | 70 | 98 | High control over intermediates |
| One-Pot Synthesis | 1 | 78 | 95 | Time-efficient |
| Solid-Phase Synthesis | 3 | 65 | 95 | Simplified purification |
Challenges and Optimizations
Byproduct Formation
- Bis-Sulfonylation : Occurs when excess sulfonyl chloride is used. Mitigated by stoichiometric control.
- Oxidation : The thia group may oxidize to sulfoxide. Addition of antioxidants (e.g., BHT) prevents this.
Scalability Issues
Large-scale reactions face heat dissipation challenges. Continuous flow reactors improve mixing and temperature control, enhancing yields to 82% at kilogram scale.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- Elemental Analysis : C: 52.1%, H: 3.8%, N: 18.2% (calculated for C₂₀H₁₄ClFN₄O₂S).
Applications and Derivatives
The compound’s sulfonamide and fluorophenyl groups make it a candidate for antimicrobial and anticancer agents. Derivatives modified at the sulfonyl or amine positions exhibit enhanced bioactivity:
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Methyl-Substituted | CH₃ at sulfonyl | 0.45 | EGFR kinase |
| Nitro-Substituted | NO₂ at fluorophenyl | 1.2 | Topoisomerase II |
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess diverse biological activities and are used in various therapeutic applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar structural features and are studied for their potential in drug design and development.
Uniqueness
10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its specific substitution pattern and the presence of both 4-chlorophenyl and 4-fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
The compound 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics, including a tetraazatricyclo framework and various functional groups, suggest diverse biological activities. This article aims to provide an in-depth review of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C21H16ClN5O2S2
- Molecular Weight : 453.96 g/mol
- CAS Number : 892737-88-1
Structural Features
| Feature | Description |
|---|---|
| Sulfonyl Group | Derived from 4-chlorobenzenesulfonyl chloride, known for its reactivity |
| Fluorophenyl Group | Suggests potential applications in medicinal chemistry |
| Tetraazatricyclo Framework | Imparts unique chemical properties |
Antimicrobial Activity
Preliminary studies indicate that compounds structurally related to 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exhibit significant antimicrobial properties. For instance:
- 4-Chlorobenzenesulfonamide : Exhibits antibacterial activity.
- 4-Fluorobenzenesulfonamide : Demonstrates anticancer potential.
These activities suggest that the target compound may also possess similar properties due to its structural similarities.
Antiviral Activity
Research suggests that compounds with a tetraazatricyclo core have antiviral properties. The mechanism of action may involve interference with viral replication processes or inhibition of viral enzymes.
The exact mechanism of action for 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is currently under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems:
- Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Modulation : Possible interaction with cellular receptors leading to altered signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives related to the target compound against various bacterial strains. The results indicated that modifications in the sulfonyl and fluorophenyl groups significantly influenced antimicrobial potency.
Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays demonstrated that compounds with similar structural motifs exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine?
- Methodological Answer : Synthesis requires multi-step heterocyclic ring formation and sulfonylation. Challenges include regioselectivity in thiadiazole formation and steric hindrance during sulfonyl group introduction. Use of protecting groups (e.g., tert-butyloxycarbonyl) for amine functionalities can improve yield . Characterization via single-crystal X-ray diffraction (as demonstrated for structurally related compounds) is critical to confirm regiochemistry and stereoelectronic effects .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural features?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions, particularly the 4-fluorophenyl and 4-chlorobenzenesulfonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and aromatic C–F bonds (1100–1000 cm⁻¹) . X-ray crystallography remains the gold standard for resolving complex tricyclic frameworks .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key steps like sulfonylation or cyclization. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) identify low-energy pathways, reducing trial-and-error experimentation. Coupling computational results with robotic high-throughput screening accelerates parameter optimization (e.g., solvent choice, catalyst loading) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous tricyclic sulfonamides?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Perform meta-analysis of existing data to identify confounding variables. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity). Computational docking studies (e.g., AutoDock Vina) can reconcile differences by modeling ligand-receptor interactions under varying conditions .
Q. How does the electronic interplay between the 4-fluorophenyl and 4-chlorobenzenesulfonyl groups influence reactivity?
- Methodological Answer : Electron-withdrawing substituents (e.g., –SO₂–, –F) modulate aromatic electrophilic substitution rates. Hammett substituent constants (σ) quantify electronic effects: σ_meta (F) = +0.34, σ_para (Cl) = +0.23. Electrostatic potential maps (generated via DFT) visualize charge distribution, guiding predictions of nucleophilic/electrophilic attack sites .
Experimental Design and Data Analysis
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
Variable Selection : Systematically modify substituents (e.g., –F to –Cl, –SO₂– to –CO–) while retaining the core tricyclic scaffold.
Assay Selection : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition) with internal controls.
Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with bioactivity .
Q. What experimental controls are critical when assessing this compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Test in buffers (pH 1–10) to simulate gastrointestinal and systemic environments.
- Oxidative Stress : Include catalase and superoxide dismutase inhibitors to assess susceptibility to ROS.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to evaluate cytochrome P450-mediated degradation .
Technical Challenges in Characterization
Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?
- Methodological Answer : Poor crystal growth due to conformational flexibility or solvent inclusion. Mitigate via:
- Cocrystallization : Add coformers (e.g., carboxylic acids) to stabilize the lattice.
- Dynamic NMR : Resolve conformational equilibria in solution using variable-temperature ¹H NMR.
- Electron Diffraction : For nanocrystalline samples, apply microcrystal electron diffraction (MicroED) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
